molecular formula C21H23ClN4O B2505956 (E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 307320-57-6

(E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2505956
CAS RN: 307320-57-6
M. Wt: 382.89
InChI Key: MERUFGJDRVORNG-FSJBWODESA-N
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Description

(E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H23ClN4O and its molecular weight is 382.89. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-chlorobenzaldehyde with pyrazole-5-carbohydrazide, followed by the addition of (1S,3s)-adamantan-1-amine to the resulting Schiff base. The final step involves the isomerization of the double bond to obtain the desired (E)-isomer.", "Starting Materials": [ "2-chlorobenzaldehyde", "pyrazole-5-carbohydrazide", "(1S,3s)-adamantan-1-amine", "acetic acid", "sodium acetate", "ethanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of Schiff base", "2-chlorobenzaldehyde and pyrazole-5-carbohydrazide are dissolved in ethanol and refluxed in the presence of acetic acid and sodium acetate. The resulting Schiff base is filtered and washed with diethyl ether.", "Step 2: Addition of (1S,3s)-adamantan-1-amine", "The Schiff base is dissolved in ethanol and (1S,3s)-adamantan-1-amine is added. The mixture is refluxed for several hours and then cooled to room temperature. The resulting solid is filtered and washed with diethyl ether.", "Step 3: Isomerization of double bond", "The solid obtained in step 2 is dissolved in ethanol and treated with hydrochloric acid. The mixture is refluxed for several hours and then neutralized with sodium hydroxide. The resulting solid is filtered and washed with diethyl ether. The solid is then dissolved in ethanol and refluxed in the presence of magnesium sulfate to remove any remaining water. The final product, (E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide, is obtained by filtration and washing with diethyl ether." ] }

CAS RN

307320-57-6

Product Name

(E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide

Molecular Formula

C21H23ClN4O

Molecular Weight

382.89

IUPAC Name

5-(1-adamantyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C21H23ClN4O/c22-17-4-2-1-3-16(17)12-23-26-20(27)18-8-19(25-24-18)21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,8,12-15H,5-7,9-11H2,(H,24,25)(H,26,27)/b23-12+

InChI Key

MERUFGJDRVORNG-FSJBWODESA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

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